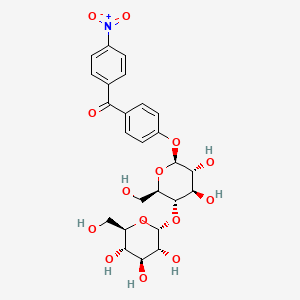
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes glucopyranosyl groups and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include glycosyl donors, acceptors, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, which offers specificity and efficiency. Enzymes such as glycosyltransferases can be employed to catalyze the formation of glycosidic bonds under optimized conditions .
化学反应分析
Types of Reactions
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the glucopyranosyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
科学研究应用
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The glucopyranosyl groups may facilitate binding to carbohydrate-recognizing proteins, while the nitrophenyl group can participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
Cellobiose: A disaccharide with similar glucopyranosyl units.
Lactose: Another disaccharide with a similar structure but different glycosidic linkage.
Maltose: Contains glucopyranosyl units but differs in its glycosidic bond and functional groups.
Uniqueness
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both glucopyranosyl and nitrophenyl groups, which confer distinct chemical and biological properties not found in simpler disaccharides .
属性
CAS 编号 |
147029-74-1 |
|---|---|
分子式 |
C25H29NO14 |
分子量 |
567.5 g/mol |
IUPAC 名称 |
[4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H29NO14/c27-9-15-18(30)19(31)21(33)25(38-15)40-23-16(10-28)39-24(22(34)20(23)32)37-14-7-3-12(4-8-14)17(29)11-1-5-13(6-2-11)26(35)36/h1-8,15-16,18-25,27-28,30-34H,9-10H2/t15-,16-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI 键 |
XBXXNMSJWVKCOG-ZMXYVGKQSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















